molecular formula C23H23NO2S B2517989 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1203361-25-4

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2517989
CAS No.: 1203361-25-4
M. Wt: 377.5
InChI Key: PZEYXEUTKPTFLR-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H23NO2S and its molecular weight is 377.5. The purity is usually 95%.
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Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23NO2SC_{19}H_{23}NO_2S, with a molecular weight of 329.5 g/mol. Its structure incorporates a thiophene ring and a tetrahydro-pyran moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating strong antimicrobial potential .

CompoundMIC (µg/mL)Target Organism
Compound 92.50E. coli
Compound 11d20S. aureus
Compound 1014P. aeruginosa

2. Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been assessed through human red blood cell (HRBC) membrane stabilization assays. The percentage of stabilization ranged from 86.70% to 99.25%, suggesting significant anti-inflammatory capabilities .

CompoundHRBC Stabilization (%)
Compound 986.70
Compound 11b90.52
Compound 1073.67

3. Cytotoxicity

In vitro cytotoxicity assays reveal that certain derivatives exhibit varying levels of cytotoxicity against cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds showed IC50 values around 163 µM for certain cancer types .

CompoundIC50 (µM)Cell Line
Compound A163.3MCF-7 (breast cancer)
Compound B170HCT116 (colon cancer)

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms.

Inhibition of DNA Gyrase

One notable mechanism is the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication. Compounds similar to this compound have demonstrated IC50 values comparable to established antibiotics like ciprofloxacin . This suggests a potential for development as an antibacterial agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, this compound was tested against multiple strains of bacteria and fungi. Results indicated that the compound exhibited significant activity against resistant strains, supporting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce inflammation in murine models induced by lipopolysaccharides (LPS). This highlights the therapeutic potential in treating inflammatory diseases.

Properties

IUPAC Name

4-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c25-22(20-10-8-19(9-11-20)18-5-2-1-3-6-18)24-17-23(12-14-26-15-13-23)21-7-4-16-27-21/h1-11,16H,12-15,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEYXEUTKPTFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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